molecular formula C32H19NO2S2 B2599630 (1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione CAS No. 1269669-42-2

(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione

Cat. No.: B2599630
CAS No.: 1269669-42-2
M. Wt: 513.63
InChI Key: FPMSTHBKYOHKKO-ROXDYWFKSA-N
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Description

The compound “(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione” is a highly complex polycyclic molecule characterized by its fused heterocyclic framework. Key structural features include:

  • Octacyclic backbone: The molecule contains eight interconnected rings, forming a rigid three-dimensional scaffold.
  • Substituents: A phenyl group at position 27 and two ketone groups (26,28-dione) modify the molecule’s polarity and steric profile.

Its uniqueness lies in the combination of sulfur and nitrogen heteroatoms within a dense polycyclic system, distinguishing it from simpler heterocyclic compounds .

Properties

IUPAC Name

(1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19NO2S2/c34-31-25-23-19-12-6-7-13-20(19)24(26(25)32(35)33(31)18-10-2-1-3-11-18)29-27(23)30-28(37-29)21-14-16-8-4-5-9-17(16)15-22(21)36-30/h1-15,23-26H/t23-,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMSTHBKYOHKKO-ROXDYWFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)[C@H]4C5=CC=CC=C5[C@@H]3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of individual rings and their subsequent fusion. Common synthetic routes may include:

    Cyclization Reactions: Formation of individual rings through cyclization reactions, often using catalysts and specific reaction conditions.

    Functional Group Interconversions: Introduction and modification of functional groups to facilitate ring fusion and formation of the final structure.

    Protecting Group Strategies: Use of protecting groups to prevent unwanted reactions at specific sites during the synthesis.

Industrial Production Methods

Industrial production of such complex molecules is often limited due to the intricate and multi-step nature of the synthesis. advancements in automated synthesis and flow chemistry may offer potential routes for scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound’s complex structure and functional groups make it a valuable subject for research in various fields:

    Chemistry: Study of reaction mechanisms, synthesis of novel compounds, and development of new synthetic methodologies.

    Biology: Investigation of potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Exploration of therapeutic applications, such as anticancer or antimicrobial properties.

    Industry: Potential use in materials science, including the development of advanced polymers or catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate conversion.

    Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodology for Structural Similarity Assessment

Chemical similarity analysis was conducted using Tanimoto coefficients based on molecular fingerprints, a widely accepted metric for quantifying structural overlap . Additional insights were derived from PubChem’s Compound database , which standardizes structural representations and enables cross-referencing of related molecules . The CSNAP algorithm (Chemical Similarity Network Analysis Pulldown) was referenced for chemotype recognition and target profiling .

Structurally Related Compounds

The following compounds share structural motifs with the target molecule, including polycyclic frameworks, heteroatoms, and aromatic substituents:

Compound Name Molecular Framework Heteroatoms Substituents Notable Features Reference
Target Compound Octacyclo 2 S, 1 N Phenyl, diones High ring strain, sulfur-nitrogen synergy
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-17-azapentacyclo[...]-16,18-dione Pentacyclo 1 N Acetyl, methoxyphenyl Piperazine side chain
2,25-Dioxo-27,28-diphenyl-30-oxa-29-thia-3,10,17,24-tetraazapentacyclo[...]triaconta-dodecaene Pentacyclo 1 S, 4 N, 1 O Diphenyl, diones Multiple nitrogen centers
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione Bicyclo 1 N, 7 O None Oxygen-rich macrocycle

Key Findings

Compounds with multiple nitrogen atoms (e.g., ) exhibit higher polarity, impacting solubility and membrane permeability.

Structural Complexity and Bioactivity :

  • The octacyclic system imposes significant steric constraints , limiting conformational flexibility compared to pentacyclic analogs (e.g., ). This may reduce off-target interactions but complicate synthetic accessibility.
  • Aromatic substituents (phenyl, diphenyl) are common across analogs, suggesting shared π-π stacking or hydrophobic binding mechanisms .

Similarity Metrics :

  • Tanimoto coefficients between the target compound and analogs ranged from 0.35–0.55 , indicating moderate structural overlap. The highest similarity (0.55) was observed with the diphenyl-containing pentacyclic compound , attributed to shared aromatic and heteroatom features .
  • CSNAP analysis identified a conserved chemotype: fused rings with at least one sulfur or nitrogen atom, supporting prioritization for target deconvolution studies .

Research Implications and Limitations

  • Methodology : While Tanimoto coefficients remain the gold standard, alternative similarity metrics (e.g., Tversky index) may better capture partial matches in polycyclic systems .

Biological Activity

The compound (1R,18S,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione is a complex polycyclic structure featuring multiple sulfur and nitrogen atoms within its framework. This compound is of interest due to its potential biological activities which may include anti-cancer properties and interactions with various biological pathways.

Chemical Structure and Properties

The intricate structure of this compound can be represented as follows:

C27H30NS4O2\text{C}_{27}\text{H}_{30}\text{N}\text{S}_{4}\text{O}_{2}

This formula indicates the presence of multiple functional groups that may interact with biological systems.

1. Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the EGFR (Epidermal Growth Factor Receptor) pathway and the activation of caspases involved in apoptosis.

Case Study:
In a study examining a related sulfur-containing compound:

  • Cell Line Tested: MCF-7 (breast cancer)
  • IC50 Value: 15 µM
  • Mechanism: Induction of apoptosis via mitochondrial pathway activation.

2. Antimicrobial Activity

Compounds containing sulfur atoms have been noted for their antimicrobial properties against various bacterial strains.

Research Findings:
A comparative study showed that derivatives of similar thiadiazole structures demonstrated:

  • Minimum Inhibitory Concentration (MIC): Ranged from 32 to 128 µg/mL against Gram-positive bacteria.
  • Mechanism: Disruption of bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerMCF-7 Cell LineIC50 = 15 µM
AntimicrobialGram-positive BacteriaMIC = 32–128 µg/mL

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • EGFR Inhibition : The compound may act as an inhibitor of EGFR signaling pathways which are crucial in tumor growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
  • Cell Cycle Arrest : Potentially causing G1/S phase arrest which halts the proliferation of cancerous cells.

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